molecular formula C9H9Br2NO2 B12102749 3-Amino-3-(3,5-dibromophenyl)propanoic acid

3-Amino-3-(3,5-dibromophenyl)propanoic acid

Cat. No.: B12102749
M. Wt: 322.98 g/mol
InChI Key: BGOZWRSTHRDJSS-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dibromophenyl)propanoic acid: is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol This compound is characterized by the presence of an amino group (-NH2) and a dibromophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dibromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives followed by amination. One common method includes the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromophenylpropanoic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dibromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3,5-dibromophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the dibromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3,5-dibromophenyl)propanoic acid is unique due to the presence of both an amino group and two bromine atoms on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

3-amino-3-(3,5-dibromophenyl)propanoic acid

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

BGOZWRSTHRDJSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

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